molecular formula C9H8F2O4 B6242758 methyl 3-(difluoromethoxy)-2-hydroxybenzoate CAS No. 2408972-66-5

methyl 3-(difluoromethoxy)-2-hydroxybenzoate

Cat. No.: B6242758
CAS No.: 2408972-66-5
M. Wt: 218.2
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Description

Methyl 3-(difluoromethoxy)-2-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O4 It is a derivative of benzoic acid, where the hydroxyl group at the second position and the difluoromethoxy group at the third position are key functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(difluoromethoxy)-2-hydroxybenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Esterification: The carboxyl group of salicylic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 2-hydroxybenzoate.

    Difluoromethoxylation: The hydroxyl group at the third position is then substituted with a difluoromethoxy group. This can be achieved using difluoromethyl ether in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to control reaction conditions precisely.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The hydroxyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Reagent: Employed in various organic reactions due to its functional groups.

Biology and Medicine:

    Pharmaceuticals: Potential use in drug development due to its structural similarity to bioactive molecules.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

Industry:

    Agrochemicals: Potential use in the development of herbicides or pesticides.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-(difluoromethoxy)-2-hydroxybenzoate exerts its effects depends on its application:

    Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate access.

    Receptor Binding: It may interact with specific receptors, altering cellular signaling pathways.

Molecular Targets and Pathways:

    Enzymes: Targets include various hydrolases and oxidoreductases.

    Receptors: Potential interactions with G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.

    Methyl 3-methoxy-2-hydroxybenzoate: Contains a methoxy group instead of a difluoromethoxy group, affecting its chemical properties and reactivity.

Uniqueness:

    Reactivity: The presence of the difluoromethoxy group enhances its reactivity in nucleophilic substitution reactions.

    Applications: Its unique structure makes it suitable for specific applications in pharmaceuticals and agrochemicals that similar compounds may not be able to fulfill.

Properties

CAS No.

2408972-66-5

Molecular Formula

C9H8F2O4

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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